2-Amino-3-methyl-5-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Extensive research has been conducted on the molecular and crystal structures of 2A3M5NP, employing techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that 2A3M5NP crystallizes in specific space groups and exhibits a layered arrangement stabilized by hydrogen bonds. The molecular structure has been thoroughly analyzed using DFT B3LYP/6-311G(2d,2p) approach, providing insights into the vibrational modes and the stability of the compound (I. Bryndal et al., 2012).
Chemical Reactions and Properties
2A3M5NP undergoes various chemical reactions, showcasing its reactivity and versatility. Notably, the nitropyridine derivative's reactions with nitrous acid and the subsequent synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine demonstrate its potential in creating complex heterocyclic compounds. These reactions not only underline the compound's chemical reactivity but also its applicability in synthesizing novel organic molecules (E. Kalatzis & C. Mastrokalos, 1977).
Physical Properties Analysis
The physical properties of 2A3M5NP, including its crystal structure, thermal stability, and phase transitions, have been extensively studied. Investigations into its vibrational spectra, using both theoretical and experimental approaches, provide detailed insights into the compound's stability and structural characteristics. These studies are crucial for understanding the material's behavior under different environmental conditions and for potential applications in materials science (S. Sivaprakash et al., 2019).
Chemical Properties Analysis
The chemical properties of 2A3M5NP, including its reactivity, electron density distribution, and NBO analysis, have been analyzed using quantum chemical calculations and spectroscopic investigations. These studies highlight the compound's intramolecular charge transfer and hyperconjugative interactions, offering insights into its chemical behavior and potential applications in various fields, including nonlinear optics and materials chemistry (S. Sivaprakash et al., 2019).
Scientific Research Applications
Design of Noncentrosymmetric Crystals
A study by Fur et al. (1996) explored the design of noncentrosymmetric crystals based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, indicating potential applications in biosensors and drug delivery (Fur et al., 1996).
Biotechnological Applications
Tully et al. (2012) discussed the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).
Drug and Pharmaceutical Design
Sivaprakash et al. (2019) provided insights into the molecular structure and energetics of 2-amino-3-methyl-5-nitropyridine, aiding in the design of new drugs and pharmaceuticals (Sivaprakash et al., 2019).
Non-Linear Optical Properties
Pécaut et al. (1993) showed that 2-amino-5-nitropyridinium halides have herringbone motifs favorable for efficient quadratic non-linear optical properties (Pécaut et al., 1993).
Crystallography and Molecular Studies
Wandas et al. (1997) and Bryndal et al. (2012) conducted studies on the crystal structures and molecular properties of nitropyridine derivatives, offering insights into their layered arrangements and stability (Wandas et al., 1997), (Bryndal et al., 2012).
Chemical Reactions and Transformations
Studies by Rakhit et al. (1979) and Bakke et al. (2001) explored chemical reactions and transformations involving aminopyridines, demonstrating novel synthesis processes and regioselective substitutions (Rakhit et al., 1979), (Bakke et al., 2001).
Pharmaceutical and Medicinal Chemistry
Various studies have indicated the potential of 2-amino-3-methyl-5-nitropyridine derivatives in pharmaceuticals, anticoccidial agents, and tumor inhibition (Morisawa et al., 1977), (Temple et al., 1992).
Spectroscopic Investigations and Chemical Analyses
Studies have focused on spectroscopic investigations, vibrational studies, and quantum chemical calculations to understand the properties and potential chemical reactivity of 2-amino-3-methyl-5-nitropyridine and its derivatives (Balachandran et al., 2012), (Velraj et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPYUDJJBGYXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370314 | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-5-nitropyridine | |
CAS RN |
18344-51-9 | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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